molecular formula C14H17BrN2O2 B5817535 (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE

(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE

Cat. No.: B5817535
M. Wt: 325.20 g/mol
InChI Key: GALDAVQKPRIRIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE typically involves the condensation of 4-bromoaniline with cyclohexanecarboxaldehyde under acidic or basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE
  • (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO PHENYL CARBONATE
  • (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE

Uniqueness

(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is unique due to its specific structural features, such as the presence of a cyclohexanecarboxylate moiety, which distinguishes it from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-12-8-6-10(7-9-12)13(16)17-19-14(18)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALDAVQKPRIRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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